
2,3,4-Tribromo-9-methoxy-7H-furo(3,2-g)chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-9-methoxy-7H-furo(3,2-g)chromen-7-one is a chemical compound with the molecular formula C12H5Br3O4 and a molecular weight of 452.878. This compound is characterized by the presence of three bromine atoms and a methoxy group attached to a furochromenone structure.
Preparation Methods
The synthesis of 2,3,4-Tribromo-9-methoxy-7H-furo(3,2-g)chromen-7-one typically involves the bromination of a precursor furochromenone compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and time to ensure the selective bromination at the desired positions .
Industrial production methods for this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
2,3,4-Tribromo-9-methoxy-7H-furo(3,2-g)chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms or other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of methoxy or other substituted derivatives.
Scientific Research Applications
2,3,4-Tribromo-9-methoxy-7H-furo(3,2-g)chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential effects on various biological systems. It may have applications in the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-9-methoxy-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2,3,4-Tribromo-9-methoxy-7H-furo(3,2-g)chromen-7-one can be compared with other similar compounds, such as:
9-Methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one: This compound lacks the bromine atoms present in this compound, resulting in different chemical and biological properties.
4-Methoxy-7H-furo(3,2-g)chromen-7-one: This compound has a similar furochromenone structure but differs in the substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
1930-55-8 |
|---|---|
Molecular Formula |
C12H5Br3O4 |
Molecular Weight |
452.88 g/mol |
IUPAC Name |
2,3,4-tribromo-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H5Br3O4/c1-17-11-9-4(2-3-5(16)18-9)7(13)6-8(14)12(15)19-10(6)11/h2-3H,1H3 |
InChI Key |
RRSIUDIGTOLRTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC(=O)C=C3)Br)C(=C(O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
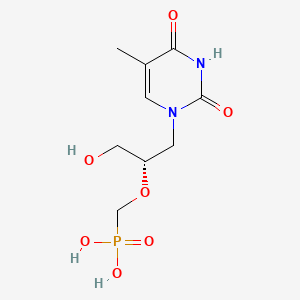
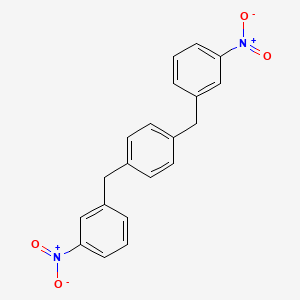
![4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12812936.png)

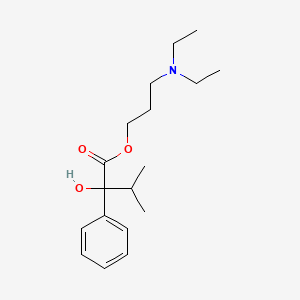
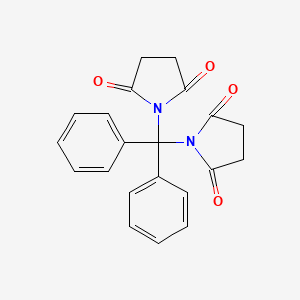
![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
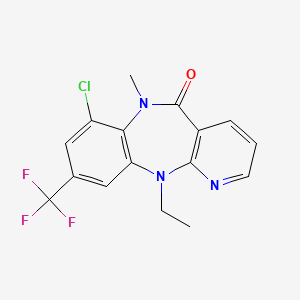
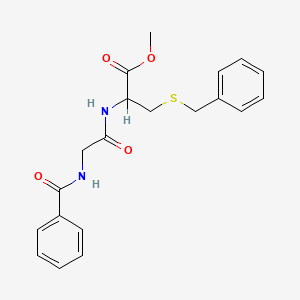
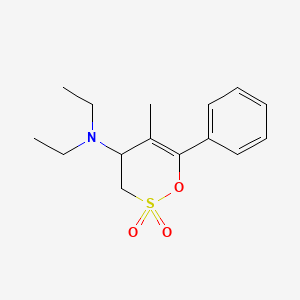
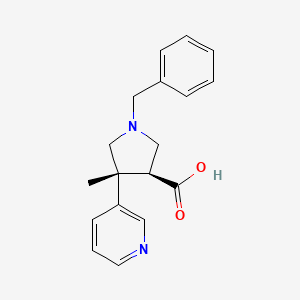
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
